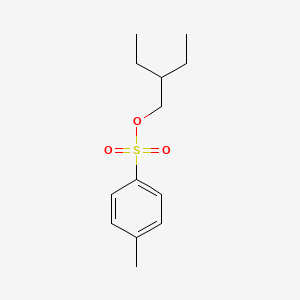2-ethylbutyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13714372
Molecular Formula: C13H20O3S
Molecular Weight: 256.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H20O3S |
|---|---|
| Molecular Weight | 256.36 g/mol |
| IUPAC Name | 2-ethylbutyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C13H20O3S/c1-4-12(5-2)10-16-17(14,15)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3 |
| Standard InChI Key | XJZAAQSPQLHGDB-UHFFFAOYSA-N |
| SMILES | CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C |
| Canonical SMILES | CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
2-Ethylbutyl 4-methylbenzenesulfonate consists of a 4-methylbenzenesulfonate group (C₇H₇SO₃) esterified with a 2-ethylbutyl alcohol (C₆H₁₃OH). The molecular formula is C₁₃H₂₀O₃S, with a theoretical molecular weight of 272.36 g/mol. The tosylate group contributes a sulfonate (-SO₃⁻) functionality, while the 2-ethylbutyl chain introduces branching, influencing the compound’s solubility and reactivity .
Key Structural Features:
-
Aromatic Ring: The 4-methylbenzenesulfonate group contains a benzene ring with a methyl (-CH₃) substituent at the para position.
-
Sulfonate Ester Linkage: The sulfonate group is bonded to the oxygen of the 2-ethylbutyl chain, forming a stable ester.
-
Branched Alkyl Chain: The 2-ethylbutyl group (CH₂CH(C₂H₅)CH₂CH₂-) introduces steric effects, impacting interactions with biological targets or solvents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-ethylbutyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2-ethylbutanol. A method adapted from a patent for preparing 2-(2-thienyl)ethyl 4-methylbenzenesulfonate is outlined below:
Reaction Conditions:
-
Reactants: Tosyl chloride, 2-ethylbutanol.
-
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Acid Scavenger: Triethylamine (Et₃N).
-
Temperature: Room temperature (20–25°C).
Reaction Mechanism:
The base (KOH) deprotonates the alcohol, enhancing its nucleophilicity. The alkoxide ion attacks the electrophilic sulfur in tosyl chloride, displacing chloride and forming the sulfonate ester.
Yield Optimization:
-
Catalyst Choice: Potassium hydroxide yields higher efficiency (up to 96%) compared to sodium hydroxide .
-
Solvent Purity: Anhydrous dichloromethane minimizes side reactions.
-
Stoichiometry: A 1:1 molar ratio of alcohol to tosyl chloride ensures complete conversion.
Physicochemical Properties
Physical Properties
While direct measurements for 2-ethylbutyl 4-methylbenzenesulfonate are scarce, properties can be inferred from analogous compounds:
Stability and Reactivity
-
Hydrolysis: Susceptible to hydrolysis under acidic or basic conditions, regenerating 4-methylbenzenesulfonic acid and 2-ethylbutanol.
-
Thermal Stability: Stable at room temperature but may decompose above 200°C.
Applications in Pharmaceutical and Industrial Contexts
Industrial Uses
-
Surfactants: The amphiphilic nature of tosylates enables use in detergents and emulsifiers.
-
Polymer Chemistry: As initiators or chain-transfer agents in radical polymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume